![molecular formula C21H28N2O8 B1670211 Deisovalerylblastmycin CAS No. 60504-95-2](/img/structure/B1670211.png)
Deisovalerylblastmycin
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Overview
Description
Deisovalerylblastmycin is an antifungal antibiotic that was isolated from the fermentation broth of Streptomyces sp.
Scientific Research Applications
Deisovalerylblastmycin is an antifungal antibiotic that was isolated from Streptomyces sp. 5140-A1 . It is less toxic to killfish than antimycin A-blastmycin antibiotics .
Synthesis of this compound
Methyl 3-O-benzoyl-2-C-butyl-2,5-dideoxy–β-l-arabinofuranoside (1 ) was converted to (2R,3R,4S)-4-(N-benzyloxycarbonyl-l-threonyloxy)-3-benzyloxy-2-butylpentanoic acid (8 ). Lactonization of 8 was conducted through the 2-pyridylthio ester 9 activated by silver perchlorate to afford the desired dilactone 10 (33% yield), which was transformed to the title compound .
Hsp70 Agonists
Some research has focused on heat shock protein 70s (Hsp70s) as potential therapeutic targets, leading to the synthesis of drug-like chaperone modulators . For example, a dihydropyrimidinone (DHPM) scaffold was demonstrated to be a multitarget-directed ligand that simultaneously addressed several enzymes involved in the Alzheimer's disease pathological cascade . Another study showed that treatment with MAL1-271 and some other analogues decreased α-syn aggregations in human neuroglioma cells .
Nitrogen-containing molecules
The four-membered cyclic amide ring system of β-lactams has evolved as the scaffold of choice in the design of many antibiotics, and it is also a valuable building block in organic synthesis . A range of conjugates with diverse pharmacological applications can be synthesized by incorporating the β-lactam structure as a key scaffold or utilizing it as an important building block for the synthesis of a variety of bioactive heterocycles . Besides antibiotics, β-lactams have other clinical applications; for example, clavulanic acids are β-lactamase inhibitors, and ezetimibe is a cholesterol absorption inhibitor .
Splenocins
Ten new 9-membered bis-lactones, splenocins A-J (1 –10 ), were isolated from a marine-derived Streptomyces species . The new compounds display potent biological activities, comparable to that of the corticosteroid dexamethasone, with IC50 values from 2–50 nanomolar in the splenocyte cytokine assay . This study provides the foundation for the optimization of these potent anti-inflammatory compounds for development in the treatment of asthma .
Other Bioactive compounds
Research on bioactive compounds from natural sources offers extensive application prospects . Compounds 7 showed exceptional photocytotoxicity against HeLa, MCF-7, and A549 cells, and compound 10 demonstrated significant photodynamic cytotoxicity against BEL-7402 and HepG2 cells . The antibacterial activity was also notable, with compounds 8 and 10 showing effectiveness against E. coli .
Unique Fatty Acids
Antibiotic curromycin A, produced by Streptomyces hygroscopicus and Streptomyces sp., has shown an inhibitory effect on human immunodeficiency virus replication . Antibiotics triedimycins A and B, which are closely related to curromycin, have been found in the culture of Streptomyces sp. MJ213-62F4 resembling Streptomyces melanosporofaciens . Both triedimycins exhibited weak antimicrobial activity against Micrococcus luteus FDA16 (MIC, 25 μg/mL) and Pseudomonas aeruginosa A3 (50 μg/mL) and had potent cytotoxicity to murine leukemia P388 cells (IC50 0.06 and 0.19 μg/mL) .
Antibacterial Extraction
Properties
CAS No. |
60504-95-2 |
---|---|
Molecular Formula |
C21H28N2O8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(2R,3S,6S,7R,8R)-8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27)/t11-,12+,14-,16+,17+/m1/s1 |
InChI Key |
RQVHZRRXZBBXMY-ZMNIPVBYSA-N |
SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
60504-95-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deisovalerylblastmycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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